2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile
Overview
Description
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile is a complex organic compound characterized by the presence of trifluoromethyl, trimethylsilyl, and benzenecarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the ethynyl and silyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzamide
- 2-Amino-5-(trifluoromethoxy)benzoic acid
Uniqueness
Compared to these similar compounds, 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile is unique due to the presence of the trimethylsilyl and ethynyl groups These groups confer distinct chemical properties, such as increased reactivity and the ability to participate in specific chemical reactions that are not possible with the other compounds
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2Si/c1-19(2,3)5-4-9-6-11(13(14,15)16)7-10(8-17)12(9)18/h6-7H,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAKELRSAONNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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